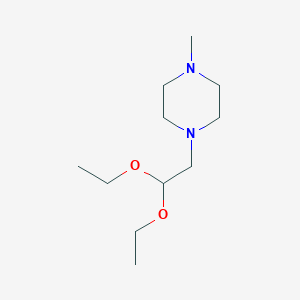

1-(2,2-Diethoxyethyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “1-(2,2-Diethoxyethyl)-4-methyl” part of the name suggests that there are specific substituents on the piperazine ring .

Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)-4-methylpiperazine” would likely involve a piperazine ring with a methyl group attached at the 4-position and a 2,2-diethoxyethyl group attached at the 1-position .Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “1-(2,2-Diethoxyethyl)urea”, the density is reported as 1.1±0.1 g/cm^3, the boiling point as 258.9±40.0 °C at 760 mmHg, and the flash point as 110.4±27.3 °C .Scientific Research Applications

Antileishmanial and Antimalarial Pharmacology

1-(2,2-Diethoxyethyl)-4-methylpiperazine: has been studied for its potential pharmacological effects, particularly in the treatment of tropical diseases such as leishmaniasis and malaria . Compounds related to this chemical structure have shown promising results in inhibiting the growth of parasites responsible for these diseases. The efficacy of these compounds can be significantly higher than standard drugs, making them valuable candidates for developing new antileishmanial and antimalarial medications.

Organic Synthesis

In the realm of organic synthesis, 1-(2,2-Diethoxyethyl)-4-methylpiperazine and its derivatives can be utilized as intermediates in the synthesis of complex organic compounds . Their structural flexibility allows for the creation of a variety of functional groups, which can be instrumental in the development of new synthetic pathways and methodologies.

Chemical Engineering Processes

This compound’s derivatives have applications in chemical engineering, where they can be used in process optimization and the development of new production methods . Their stability and reactivity can be harnessed to improve the efficiency of chemical reactions on an industrial scale.

Medicinal Chemistry

In medicinal chemistry, 1-(2,2-Diethoxyethyl)-4-methylpiperazine serves as a key building block in the design and synthesis of drug candidates . Its molecular framework is conducive to modifications that can lead to the discovery of novel therapeutic agents with improved potency and selectivity.

Materials Science

The compound’s derivatives are also explored in materials science for the creation of new materials with specific properties . They can contribute to the advancement of materials with applications in electronics, coatings, and other technological fields.

Biochemical Research

1-(2,2-Diethoxyethyl)-4-methylpiperazine: plays a role in biochemical research, where it can be used to study enzyme reactions and biological pathways . Its derivatives can act as probes or inhibitors, providing insights into the molecular mechanisms of various biological processes.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAJASKAPVSRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCN(CC1)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethyl)-4-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)

![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)

![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)

![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)